molecular formula C10H12ClFN2O2 B8759036 Tert-butyl (6-chloro-5-fluoropyridin-3-yl)carbamate

Tert-butyl (6-chloro-5-fluoropyridin-3-yl)carbamate

Cat. No. B8759036
M. Wt: 246.66 g/mol
InChI Key: ASILCVIXVSXXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (6-chloro-5-fluoropyridin-3-yl)carbamate is a useful research compound. Its molecular formula is C10H12ClFN2O2 and its molecular weight is 246.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl (6-chloro-5-fluoropyridin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (6-chloro-5-fluoropyridin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl (6-chloro-5-fluoropyridin-3-yl)carbamate

Molecular Formula

C10H12ClFN2O2

Molecular Weight

246.66 g/mol

IUPAC Name

tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)carbamate

InChI

InChI=1S/C10H12ClFN2O2/c1-10(2,3)16-9(15)14-6-4-7(12)8(11)13-5-6/h4-5H,1-3H3,(H,14,15)

InChI Key

ASILCVIXVSXXBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(N=C1)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A degassed mixture of 5-bromo-2-chloro-3-fluoropyridine (22.5 g, 107 mmol), tert-butyl carbamate (13.8 g, 117.5 mmol), tris(dibenzylideneacetone) dipalladium(0) (2.95 g, 3.2 mmol), XantPhos (2.48 g, 4.28 mmol) and cesium carbonate (69.7 g, 214 mmol) in dioxane (340 mL) was heated at 85° C. for 24 hours. The reaction mixture was cooled to ambient temperature and the resultant solid was removed by filtration. The resultant solid was washed with ethyl acetate followed by dichloromethane and the filtrate was combined and concentrated in-vacuo to afford a residue that was purified by flash chromatography (silica: cyclohexane to 25% ethyl acetate/cyclohexane) to afford the title compound as a pale yellow solid (22.6 g, 86%). 1H NMR (300 MHz, CDCl3): 8.04 (dd, J=10.1, 2.4 Hz, 1H), 7.98 (d, J=2.4 Hz, 1H), 6.62 (s, 1H), 1.53 (s, 9H).
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
69.7 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Quantity
2.95 g
Type
catalyst
Reaction Step One
Quantity
2.48 g
Type
catalyst
Reaction Step One
Yield
86%

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